molecular formula C6H13NO7 B1595326 1-Deoxy-1-nitro-D-galactitol CAS No. 20971-06-6

1-Deoxy-1-nitro-D-galactitol

Cat. No.: B1595326
CAS No.: 20971-06-6
M. Wt: 211.17 g/mol
InChI Key: HOFCJTOUEGMYBT-KCDKBNATSA-N
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Description

1-Deoxy-1-nitro-D-galactitol is a sugar alcohol derivative that belongs to the class of nitroalditols. It has the molecular formula C6H13NO7 and a molecular weight of 211.17 g/mol . This compound is known for its unique chemical structure, which includes a nitro group attached to the galactitol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Deoxy-1-nitro-D-galactitol can be synthesized from nitromethane and D-lyxose . The reaction typically involves the use of a base to deprotonate the nitromethane, followed by a nucleophilic addition to the aldehyde group of D-lyxose. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Deoxy-1-nitro-D-galactitol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Acid chlorides or alkyl halides are often used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitrate derivatives.

    Reduction: Amino derivatives.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

1-Deoxy-1-nitro-D-galactitol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    D-Galactitol: A sugar alcohol produced from D-galactose.

    1-Deoxy-1-nitro-D-glucitol: Another nitroalditol with a similar structure but derived from glucose.

Uniqueness

1-Deoxy-1-nitro-D-galactitol is unique due to its specific nitro group attachment to the galactitol backbone, which imparts distinct chemical properties and reactivity. Its ability to induce DNA strand breaks sets it apart from other similar compounds, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(2R,3S,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7/c8-2-4(10)6(12)5(11)3(9)1-7(13)14/h3-6,8-12H,1-2H2/t3-,4+,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFCJTOUEGMYBT-KCDKBNATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308707
Record name 1-Deoxy-1-nitro-D-galactitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20971-06-6
Record name 1-Deoxy-1-nitro-D-galactitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20971-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Deoxy-1-nitro-D-galactitol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-nitro-D-galactitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-nitro-D-galactitol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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